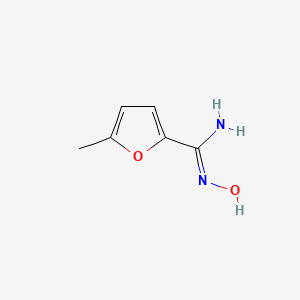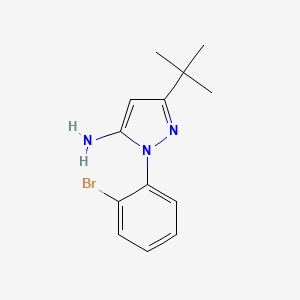
2-(2-Bromo-fenil)-5-terc-butil-2H-pirazol-3-ilamina
Descripción general
Descripción
The compound “2-(2-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a tert-butyl group, a bromophenyl group, and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the bromophenyl group, the tert-butyl group, and the amine group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group, the tert-butyl group, and the amine group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The bromophenyl group could undergo reactions typical of aromatic halides, the tert-butyl group could participate in reactions typical of alkyl groups, and the amine group could undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Aplicaciones Científicas De Investigación
Farmacología
En farmacología, este compuesto podría investigarse por su potencial como precursor en la síntesis de derivados de tiofeno. Los derivados de tiofeno son conocidos por su aplicación en el desarrollo de fármacos para diversas enfermedades, incluyendo trastorno depresivo mayor, diabetes tipo 2 y enfermedades cardíacas . El papel del compuesto en la síntesis de tiofenos, que se seleccionan para la actividad anticancerígena, podría ser fundamental para descubrir nuevos agentes terapéuticos .
Química medicinal
Dentro de la química medicinal, “2-(2-Bromo-fenil)-5-terc-butil-2H-pirazol-3-ilamina” puede servir como un bloque de construcción para crear derivados de quinazolina. Estos derivados tienen una amplia gama de actividades biológicas, incluyendo propiedades anticancerígenas, antiinflamatorias y antibacterianas . La versatilidad del compuesto para formar diversos grupos activos unidos a la porción de quinazolina lo convierte en un activo valioso para los químicos medicinales.
Agroquímica
En el campo de la agroquímica, la utilidad del compuesto podría explorarse en el desarrollo de nuevos agroquímicos. Su potencial para formar derivados de tiofeno, que tienen aplicaciones en la agroquímica, podría conducir a la creación de nuevos pesticidas o fertilizantes que mejoran el rendimiento de los cultivos y la resistencia a las plagas .
Ciencia de materiales
“this compound” podría utilizarse en la ciencia de materiales para el desarrollo de semiconductores orgánicos. Los derivados de tiofeno, en los que se puede transformar este compuesto, son materiales clave en diodos orgánicos emisores de luz (OLED), transistores de efecto de campo orgánico (OFET) y fotovoltaica orgánica .
Diodos orgánicos emisores de luz (OLED)
El compuesto podría ser instrumental en la síntesis de materiales para OLED de azul puro de alto rendimiento. Al formar parte de la vía de síntesis para emisores en OLED, podría contribuir a dispositivos con alta eficiencia cuántica externa y reducciones de roll-off de eficiencia .
Transistores de efecto de campo orgánico (OFET)
En el contexto de los OFET, “this compound” puede utilizarse para crear moléculas policíclicas que contienen anillos de tiofeno. Estas moléculas son significativas por sus propiedades ópticas y electrónicas, lo que las hace aptas para su uso en materiales semiconductores .
Mecanismo De Acción
Mode of Action
The compound could interact with its target through various mechanisms, such as inhibiting an enzyme’s activity, acting as a ligand for a receptor, or disrupting a biochemical pathway. The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-bromophenyl)-5-tert-butylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHQLXCYXNWGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656156 | |
| Record name | 1-(2-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
476637-04-4 | |
| Record name | 1-(2-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



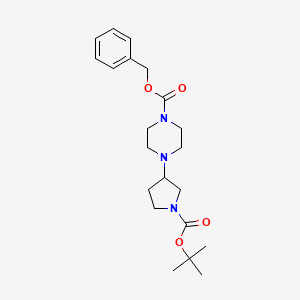


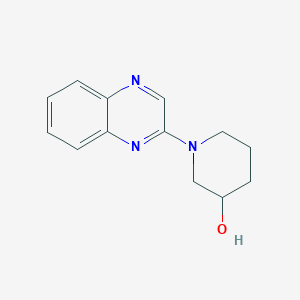
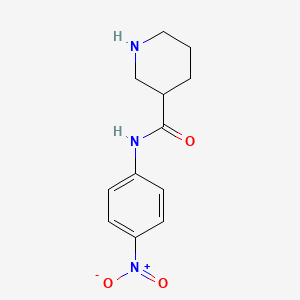
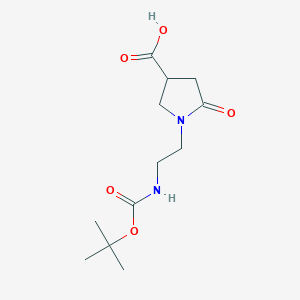
![2-[(3,4-Difluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1498933.png)
![N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B1498934.png)
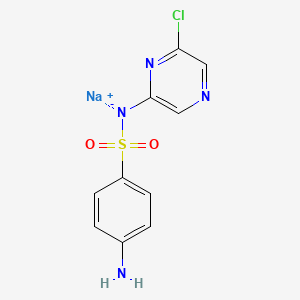

![[4-(Benzyloxy)-3,5-dimethylphenyl]methanol](/img/structure/B1498948.png)

